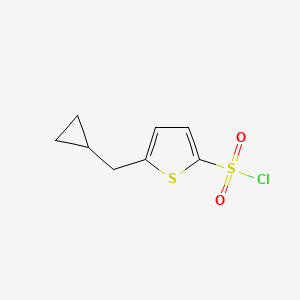

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride

説明

特性

分子式 |

C8H9ClO2S2 |

|---|---|

分子量 |

236.7 g/mol |

IUPAC名 |

5-(cyclopropylmethyl)thiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2 |

InChIキー |

IZMRDGJXGCDKHN-UHFFFAOYSA-N |

正規SMILES |

C1CC1CC2=CC=C(S2)S(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

化学反応の分析

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include chlorosulfonic acid, phosphorus pentachloride, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions often involve the formation of an intermediate complex, which then undergoes further transformation to yield the final product .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride

- CAS RN : 2092554-03-3

- Molecular Formula : C₈H₉ClO₂S₂

- Molecular Weight : 236.74 g/mol

- Structure : Features a thiophene ring substituted at the 5-position with a cyclopropylmethyl group and at the 2-position with a sulfonyl chloride moiety.

Key Properties :

- Limited data on physical properties (e.g., melting point, boiling point) or safety parameters (GHS classification) are available compared to analogs .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The following table summarizes critical differences in substituents, molecular weights, and structural characteristics:

Reactivity and Stability

- Electronic Effects :

- Pyridyl () and isoxazolyl () groups balance steric and electronic effects, enabling applications in coordination chemistry or heterocyclic synthesis.

生物活性

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is characterized by the presence of a thiophene ring substituted with a cyclopropylmethyl group and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Some studies suggest that compounds with similar structures may inhibit key signaling pathways involved in cell proliferation and survival.

Inhibition of Kinases

Research indicates that compounds containing thiophene and sulfonyl groups can act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. For instance, a related compound demonstrated potent inhibition of PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to significant anti-tumor effects by inducing apoptosis in cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride. These studies typically involve exposing various cell lines to the compound and measuring cell viability.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast cancer) | 10 | 70 |

| HCT-116 (Colorectal) | 10 | 65 |

| HT-22 (Neuronal) | 10 | 80 |

In general, lower concentrations have shown minimal cytotoxic effects, suggesting a favorable therapeutic index for further development .

Case Studies and Research Findings

- Anti-Tumor Activity : A study focused on a structurally similar compound indicated that it could effectively induce apoptosis in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway. The compound caused cell cycle arrest in the G0/G1 phase, demonstrating its potential as an anti-cancer agent .

- Inflammatory Response Modulation : Another investigation highlighted the role of thiophene derivatives in modulating inflammatory responses. Compounds with similar functionalities were shown to inhibit prostaglandin synthesis, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary findings suggest that derivatives of thiophene may exhibit neuroprotective properties by inhibiting pathways associated with neurodegeneration. This opens avenues for exploring their use in treating conditions such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。